molecular formula C7H7NO3S B1597202 Methyl 3-formamidothiophene-2-carboxylate CAS No. 16285-69-1

Methyl 3-formamidothiophene-2-carboxylate

Cat. No. B1597202
CAS RN: 16285-69-1
M. Wt: 185.2 g/mol
InChI Key: LBYBTIGBOUMNTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-formamidothiophene-2-carboxylate (CAS number: 22288-78-4) is a chemical compound with the following properties:



  • Molecular formula: C<sub>6</sub>H<sub>7</sub>NO<sub>2</sub>S

  • Molecular weight: 157.19 g/mol

  • Appearance: Fine crystalline powder, beige to beige-brown in color

  • Solubility: Slightly soluble in water; soluble in alcohols, toluene, and xylene

  • Melting point: 62-64 °C (lit.)

  • Boiling point: 100-102 °C/0.1 mmHg (lit.)

  • Density: Approximately 1.274 (estimated)

  • Refractive index: Approximately 1.5500 (estimated)

  • Flash point: 100-102 °C/0.1 mmHg

  • Storage conditions: Keep in a dark place, under an inert atmosphere, at room temperature

  • Acidity (pKa): Predicted value of 1.86±0.10



Synthesis Analysis

Methyl 3-formamidothiophene-2-carboxylate is an intermediate in the synthesis of the herbicide Thiophensulfuron-methyl (also known as Thifensulfuron-methyl ). The compound is used in the production of this herbicide, which is effective against broadleaf weeds.



Molecular Structure Analysis

The molecular structure of Methyl 3-formamidothiophene-2-carboxylate consists of a thiophene ring with a formamido group attached at position 3. The methyl ester group is present at the carboxylic acid end.



Chemical Reactions Analysis

Methyl 3-formamidothiophene-2-carboxylate can participate in various chemical reactions, including esterification, nucleophilic substitution, and condensation reactions. These reactions are essential for its synthesis and subsequent transformation into other compounds.



Physical And Chemical Properties Analysis

We’ve already covered the physical properties of Methyl 3-formamidothiophene-2-carboxylate. Its chemical properties include reactivity with nucleophiles, acid-base reactions, and potential involvement in condensation reactions during its synthesis.


Scientific Research Applications

Protein-Carboxyl Methylation

Methyl 3-formamidothiophene-2-carboxylate (MFTC) plays a role in protein-carboxyl methylation processes. It's been observed that inhibitors of cyclic nucleotide phosphodiesterases can impact protein carboxyl methylation in blood platelets, which could have implications for MFTC's role in similar biochemical pathways (Macfarlane, 1984).

Anticonvulsant Properties

MFTC derivatives have been studied for their potential anticonvulsant properties. The crystal structures of several anticonvulsant enaminones, including derivatives of MFTC, have been determined, providing insights into their potential therapeutic applications (Kubicki, Bassyouni, & Codding, 2000).

Reductive Functionalization of CO2

Research into the reductive functionalization of CO2 with amines and hydrosilanes under mild conditions has shown that MFTC derivatives can act as catalysts. This application is significant for environmentally friendly CO2 conversion and the formation of C–N bonds (Liu, Qiao, Li, & He, 2017).

Synthesis of N-Arylated Methyl 2-Aminothiophene-3-carboxylate

The synthesis of N-arylated MFTC via Chan-Lam cross-coupling has been developed. This synthesis method is notable for its practicality and the broad range of functional groups it can tolerate (Rizwan et al., 2015).

Crystal Structure and Computational Study

A crystal structure and computational study of MFTC reveal its potential as a key intermediate in various fields like organic synthesis, medicine, dyes, and pesticides. The study also highlighted the interaction energies within crystal packing, which is crucial for understanding the properties of MFTC (Tao et al., 2020).

Safety And Hazards


  • Hazard classification: Irritant (Xi)

  • Safety precautions: Handle with care (26-37/39-36/37/39-22)

  • WGK Germany: Level 3 (water hazard)

  • RTECS number: XM8347500

  • TSCA: Listed

  • Customs code: 29349990


Future Directions

Research on Methyl 3-formamidothiophene-2-carboxylate could focus on:



  • Further elucidating its role in herbicidal activity.

  • Developing more efficient synthetic routes.

  • Investigating its potential applications beyond herbicides.


properties

IUPAC Name

methyl 3-formamidothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3S/c1-11-7(10)6-5(8-4-9)2-3-12-6/h2-4H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYBTIGBOUMNTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401251179
Record name Methyl 3-(formylamino)-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401251179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-formamidothiophene-2-carboxylate

CAS RN

16285-69-1
Record name Methyl 3-(formylamino)-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16285-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-(formylamino)-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401251179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Thiophenecarboxylic acid, 3-(formylamino)-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Formic acid (40 mL) was added to acetic anhydride (60 mL) while cooling in an ice bath. Solid 3-amino-2-thiophenecarboxylic acid methyl ester (77, 10.3 g, 66 mmol) was added to the cold solution in small portions. The cooling bath was removed and the resulting suspension was stirred at room temperature for 4 hours. The reaction mixture was diluted with water (100 mL) and the solid product collected by vacuum filtration to yield 3-(formylamino)-2-thiophenecarboxylic acid methyl ester (10.3 g, 85% yield) as a white solid.
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 3-aminothiophene-2-carboxylic methyl ester (20 g, 127 mmol) in formic acid (100 mL) was added ammonium acetate (13 g, 169 mmol). The mixture was refluxed for 3 hours. After cooling to room temperature, the precipitate was filtered, washed with water and dried under vacuum to afford 3-formylaminothiophene-2-carboxylic acid methyl ester (20.5 g, 87%). 1H NMR (DMSO, 400 Hz) δ 10.38 (s, 1H), 8.42 (s, 1H), 8.00 (d, J=5.2 Hz, 1H), 7.90 (d, J=5.6 Hz, 1H), 3.84 (s, 3H). MS (ESI+) [M+H]+ 186.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Formic acid 125 ml, and ammonium acetate (15.9 g, 207 mmol) were added to methyl 3-amino-2-thiophene carboxylate (25 g, 159.04 mmol) and the mixture was refluxed for 4 hours. After lowering the temperature to room temperature, the synthesized solid was washed with water and the title compound (29 g, 98%) was obtained.
Quantity
15.9 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-formamidothiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-formamidothiophene-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 3-formamidothiophene-2-carboxylate
Reactant of Route 4
Methyl 3-formamidothiophene-2-carboxylate
Reactant of Route 5
Methyl 3-formamidothiophene-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 3-formamidothiophene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.